Ethyl nitrate
Overview
Description
Ethyl nitrate is the ethyl ester of nitric acid, with the chemical formula C₂H₅NO₃. It is a colorless, volatile, explosive, and extremely flammable liquid. This compound is used in organic synthesis as a nitrating agent and as an intermediate in the preparation of some drugs, dyes, and perfumes . It is also found in the atmosphere, where it can react with other gases to form smog .
Synthetic Routes and Reaction Conditions:
Nitration of Ethanol: this compound can be prepared by nitrating ethanol with fuming nitric acid or a mixture of concentrated sulfuric and nitric acids.
Reaction with Nitryl Fluoride: Another method involves bubbling gaseous nitryl fluoride through ethanol at -10°C.
Nucleophilic Substitution: A nucleophilic substitution reaction of ethyl halides and silver nitrate can also yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced by continuously adding ethanol and nitric acid to a nitrifying agent heated to 40-60°C. The resulting mixture is then separated, washed, dried, and rectified to obtain pure this compound .
Types of Reactions:
Reduction: this compound can be reduced with stannous chloride to form hydroxylammonium chloride.
Nitration: It can act as a nitrating agent in organic synthesis.
Common Reagents and Conditions:
Stannous Chloride: Used for reduction reactions.
Nitric Acid and Sulfuric Acid: Used for nitration reactions.
Major Products:
Hydroxylammonium Chloride: Formed from the reduction of this compound.
Nitrated Organic Compounds: Formed from nitration reactions.
Mechanism of Action
Target of Action
Ethyl nitrate is the ethyl ester of nitric acid and has the chemical formula C2H5NO3 . It primarily targets the vascular smooth muscles . It also acts by generating Nitric Oxide (NO), which activates soluble guanylate cyclase to increase intracellular cyclic GMP .
Mode of Action
This compound, like nitroglycerin, acts as a vasodilator . It has a direct relaxant effect on vascular smooth muscles . The dilation of coronary vessels improves oxygen supply to the myocardium . In higher doses, the dilation of peripheral veins and arteries reduces preload and afterload, thereby lowering myocardial oxygen consumption .
Biochemical Pathways
This compound is involved in the nitrate-nitrite-nitric oxide pathway . This pathway is an alternative route to supply nitric oxide-like bioactivity in addition to the classic l-arginine-NOS pathway . Commensal bacteria play a central role in the bioactivation of nitrate in an entero-salivary bioactivation pathway .
Pharmacokinetics (ADME Properties)
This compound is a colorless, volatile, explosive, and extremely flammable liquid . It has a boiling point of 87.5 °C and is soluble in water
Result of Action
The primary molecular effect of this compound is the generation of nitric oxide, which activates soluble guanylate cyclase to increase intracellular cyclic GMP . This leads to the relaxation of vascular smooth muscles and vasodilation
Scientific Research Applications
Ethyl nitrate has several scientific research applications:
Comparison with Similar Compounds
Methyl Nitrate: Another nitrate ester with similar explosive properties.
Isopropyl Nitrate: Used in similar applications as this compound.
Ethylene Glycol Dinitrate: A more complex nitrate ester used in explosives.
Uniqueness of this compound: this compound is unique due to its relatively simple structure and its use as a nitrating agent in organic synthesis. It is also notable for its presence in the atmosphere and its role in forming smog .
Properties
IUPAC Name |
ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUEBSJWINEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Record name | ETHYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060806 | |
Record name | Ethyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pleasant odor; [HSDB] | |
Record name | ETHYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
87.2 °C @ 762 mm Hg | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
50 °F (NFPA, 2010), 50 °F (closed cup) | |
Record name | ETHYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in alcohol and ether; insoluble in water, 1.3 G SOL IN 100 ML WATER @ 55 °C, Sol in water, miscible in ethanol and ethyl ether | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1084 @ 20 °C/4 °C | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.1 (Air= 1) | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
64.0 [mmHg], 64.0 mm Hg @ 25 °C | |
Record name | Ethyl nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
625-58-1 | |
Record name | ETHYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL NITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitric acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1ZT886LR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-94.6 °C | |
Record name | ETHYL NITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl nitrate?
A1: this compound has the molecular formula C2H5NO3 and a molecular weight of 91.07 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Studies have investigated the infrared (IR) [] and ultraviolet (UV) [] absorption spectra of this compound. These spectra are valuable for identification and quantification of the compound.
Q3: How does the presence of a β-hydroxyl group affect the absorption spectrum of alkyl nitrates?
A3: Research indicates that the presence of a β-hydroxyl group has a relatively minor impact on the absorption spectrum of alkyl nitrates, particularly in the region associated with the n → π* transition, which governs their atmospheric photolysis [].
Q4: How does the presence of additives influence the thermal decomposition of this compound?
A5: Studies utilizing optical techniques have explored the impact of various additives on the thermal decomposition of this compound vapor []. These findings provide support for a revised mechanism involving the breaking of the C2H5O-NO2 bond as the primary decomposition step [, ].
Q5: Does this compound play a role in atmospheric chemistry?
A6: Yes, this compound is recognized as an important trace constituent in the atmosphere []. It acts as a temporary reservoir for reactive nitrogen species like NOx (NO and NO2), influencing ozone formation and air quality [, , ].
Q6: What are the primary sources of this compound in the atmosphere?
A7: this compound in the atmosphere originates from both oceanic emissions and continental sources. Significant oceanic emissions occur in the tropical and Southern Oceans [, , ]. Continental sources primarily involve the photochemical oxidation of ethane in the presence of nitrogen oxides, commonly associated with urban and industrial emissions [, , ].
Q7: How does the concentration of this compound vary across different geographical locations and seasons?
A8: Research campaigns like PEM-Tropics A and B have revealed elevated this compound mixing ratios in the equatorial Pacific, attributed to oceanic emissions []. Seasonally, higher concentrations of this compound and other C2-C4 alkyl nitrates are observed in the northern hemisphere during springtime, likely due to enhanced continental outflow of precursor hydrocarbons [].
Q8: How do researchers study the atmospheric fate of this compound?
A9: Laboratory studies utilize specialized reactors, such as discharge-flow systems [, ] and smog chambers [], to simulate atmospheric conditions and investigate the reactions of this compound with species like oxygen atoms and hydroxyl radicals.
Q9: Have computational methods been employed to study this compound?
A10: Yes, Density Functional Theory (DFT) calculations have been used to predict molecular geometries, infrared (IR) frequencies, and thermodynamic properties of this compound []. Additionally, molecular dynamics simulations, coupled with computational chemistry methods, have been employed to model the effect of the β-hydroxyl group on the absorption spectrum of this compound [].
Q10: What insights do computational studies provide into the decomposition mechanism of this compound?
A11: Theoretical investigations using quantum-chemical methods have explored the conformational changes and bond dissociation energies associated with the gas-phase decomposition of this compound [].
Q11: How does the structure of alkyl nitrates influence their reactivity with chlorine atoms?
A12: Studies indicate that the rate constants for the reaction of chlorine atoms with alkyl nitrates increase with increasing carbon chain length [].
Q12: Are there specific safety concerns associated with handling this compound?
A14: this compound is a flammable and potentially explosive compound [, ]. Therefore, appropriate safety precautions are essential during handling and storage.
Q13: What analytical techniques are employed for this compound detection and quantification?
A15: Common analytical techniques include gas chromatography (GC) [, , , , , , ], often coupled with mass spectrometry (MS) [, , ], high-performance liquid chromatography (HPLC) [, ], and long-path infrared spectrophotometry [, , ]. Luminol chemiluminescence detection is also used to measure NO2 generated during photolysis studies [].
Q14: What is the environmental fate of this compound released into the atmosphere?
A16: this compound in the atmosphere undergoes photolysis, primarily initiated by sunlight, leading to the formation of nitrogen oxides and other products [, ]. It can also be removed from the atmosphere through deposition processes.
Q15: What are the potential environmental impacts of this compound?
A17: this compound contributes to the formation of tropospheric ozone, a secondary pollutant with detrimental effects on human health and ecosystems [].
Q16: Are there any known alternative compounds with similar applications to this compound?
A18: While the provided research does not focus on direct alternatives to this compound, other alkyl nitrates with varying carbon chain lengths, such as mthis compound and propyl nitrate, exhibit similar reactivity patterns and contribute to atmospheric chemistry []. The choice of a specific alkyl nitrate for a particular application would depend on factors such as reactivity, volatility, and availability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.